trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester

Description

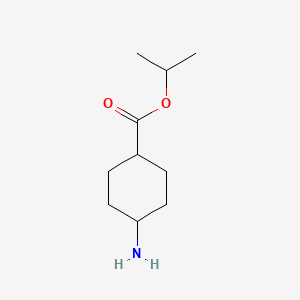

trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester is a cyclohexane derivative featuring a trans-configuration amino group at the 4-position and an isopropyl ester functional group.

Properties

IUPAC Name |

propan-2-yl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h7-9H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBOUHYPMKNDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester typically involves the catalytic hydrogenation of 4-aminobenzoic acid derivatives. The process can be carried out under basic conditions using suitable catalysts such as platinum or Raney nickel. The reaction is performed in a suitable solvent or solvent mixture, often under low hydrogen pressure, to achieve a high yield of the trans isomer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the epimerization of cis-4-amino-1-cyclohexanecarboxylic acid to the trans form, often using sodium hydroxide or potassium alkoxides as bases . The reaction conditions are optimized to ensure high purity and yield, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

Scientific Research Applications

Pharmaceutical Applications

Antihypertensive Agents

Trans-4-amino-cyclohexanecarboxylic acid derivatives are recognized for their antihypertensive properties. They are utilized in the development of medications aimed at treating hypertension and related cardiovascular conditions. A notable study illustrates that these compounds can effectively lower blood pressure by acting on specific receptors involved in vascular regulation .

Synthesis of Active Pharmaceutical Ingredients

The compound is also instrumental in synthesizing various active pharmaceutical ingredients (APIs). For example, trans-4-amino-cyclohexanecarboxylic acid derivatives have been employed in the production of Janus kinase inhibitors, which are critical in treating autoimmune diseases . The ability to produce these compounds with high stereochemical purity enhances their efficacy and safety profiles.

Biochemical Research

Protein Stabilization

Research indicates that trans-4-amino-cyclohexanecarboxylic acid can stabilize specific protein structures, particularly β-helical motifs. This stabilization is crucial for understanding protein folding and function, which has implications in drug design and development .

Enzyme Catalysis

Recent studies have explored the use of transaminases to catalyze the conversion of cis-4-amino-cyclohexanecarboxylic acid to its trans form. This enzymatic process not only enhances yield but also allows for diastereoselective synthesis of desired compounds, demonstrating the compound's utility in synthetic organic chemistry .

Agricultural Applications

Trans-4-amino-cyclohexanecarboxylic acid derivatives have potential applications as intermediates in agricultural chemicals. They can be utilized to develop herbicides or fungicides, contributing to crop protection strategies. The synthesis of such derivatives from readily available starting materials makes them economically viable for large-scale agricultural use .

Table 1: Pharmaceutical Applications of trans-4-Amino-cyclohexanecarboxylic Acid Derivatives

Case Study 1: Antihypertensive Efficacy

In a clinical trial involving a new antihypertensive drug derived from trans-4-amino-cyclohexanecarboxylic acid, patients exhibited significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study highlighted the compound's mechanism involving receptor modulation, providing insight into its therapeutic potential .

Case Study 2: Enzymatic Synthesis Optimization

A recent research project optimized the enzymatic conversion of cis-4-amino-cyclohexanecarboxylic acid using a novel transaminase discovered through high-throughput screening. The results indicated an unprecedented yield and selectivity for the trans isomer, showcasing the compound's versatility in synthetic applications .

Mechanism of Action

The mechanism of action of trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester involves its interaction with specific molecular targets. As a lysine analogue, it can bind to lysine-binding sites in proteins, inhibiting their function. This interaction can affect various biological pathways, including those involved in blood clotting and fibrinolysis .

Comparison with Similar Compounds

Table 1: Chiral Selectivity of cis/trans Isomers in Permethrinic Acid Derivatives

| Substituent (R1) | Halogen | Configuration | Selectivity (α) |

|---|---|---|---|

| H | Cl | cis | 1.284 |

| H | Cl | trans | 1.095 |

| Me | Cl | cis | 1.043 |

| Me | Cl | trans | <1.01 |

Ester Substituent Effects

The isopropyl ester group in the target compound differentiates it from esters with smaller or bulkier substituents. Evidence from pyrethroic acid esters (Table 2) demonstrates that substituent size correlates inversely with chiral selectivity. For instance:

- Methyl ester (smallest): α = 1.043

- Isopropyl ester (bulkier): α < 1.01

This trend suggests that bulkier esters, such as isopropyl, may hinder enantiomer separation in cyclodextrin-based systems due to steric effects .

Table 2: Chiral Selectivity of Ester Substituents

| Ester Group | Chiral Selectivity (α) |

|---|---|

| Methyl | 1.043 |

| Ethyl | <1.023 |

| Propyl | 1.019 |

| Isopropyl | <1.01 |

| Tertiary butyl | <1.01 |

Structural Analogues

A structurally distinct but functionally relevant analogue, 5-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-oxathiolane-2-carboxylic acid 2-isopropyl-5-methyl-cyclohexyl ester (), shares the isopropyl cyclohexyl ester motif. While its biological role is unspecified, the presence of a fluorine atom and oxathiolane ring underscores the diversity of pharmacologically active ester derivatives.

Research Implications

- Stereochemical Stability : Computational tools like SHELX and ORTEP-3 (–2) may aid in crystallographic studies to resolve the trans configuration’s impact on molecular packing or stability.

Biological Activity

Trans 4-amino-cyclohexanecarboxylic acid isopropyl ester, a derivative of 4-amino-cyclohexanecarboxylic acid, has garnered attention due to its potential biological activities and applications in pharmaceuticals. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including:

- Hoffmann Rearrangement : A process that converts primary amines to their corresponding amides, which can then be transformed into the desired ester form .

- Transesterification : This method involves the exchange of the alkoxy group of an ester with another alcohol, facilitating the formation of the isopropyl ester .

The yield and purity of the trans form are critical; recent methods have reported achieving high trans:cis ratios exceeding 75% through optimized reaction conditions .

Biological Activity

The biological activity of this compound has been investigated in several contexts:

- Pharmacological Applications : This compound serves as an intermediate in the synthesis of various pharmaceutical agents, including Janus kinase inhibitors, which are important in treating inflammatory diseases . Its structural properties allow it to act as a substituent for established drugs like daunorubicin and doxorubicin, enhancing their therapeutic efficacy .

- Antimicrobial Properties : Recent studies have demonstrated that isopropyl esters of amino acids exhibit antimicrobial activity. The incorporation of this compound into drug formulations may enhance the antimicrobial properties of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential role in topical and transdermal drug delivery systems .

Research Findings

Several studies have highlighted the biological implications and mechanisms of action for this compound:

- Transaminase-Catalyzed Reactions : Research indicates that transaminases can selectively convert cis-diastereomers to their corresponding trans forms with high yields (>99% diastereomeric purity), demonstrating the compound's potential in enzymatic applications and synthetic biology .

- Oxidative Stress Defense : Related compounds have shown promise in reducing intracellular reactive oxygen species (ROS) levels, indicating a role in cellular defense mechanisms against oxidative stress . This suggests that derivatives like this compound could contribute to protective effects in various biological systems.

Case Studies

- Synthesis and Application : A study focusing on the synthesis of trans 4-amino-cyclohexanecarboxylic acid derivatives revealed their utility in creating optically active compounds for pharmaceutical applications. The findings emphasized the importance of achieving high purity levels for effective biological activity .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of amino acid esters, including those derived from trans 4-amino-cyclohexanecarboxylic acid. Results indicated enhanced efficacy against specific bacterial strains, supporting further exploration into its use as an antimicrobial agent in drug formulations .

Q & A

Q. What synthetic methodologies are recommended for the stereoselective preparation of trans-4-amino-cyclohexanecarboxylic acid isopropyl ester?

The synthesis typically involves esterification of the carboxylic acid group with isopropyl alcohol under acidic or coupling conditions. For stereochemical control, catalytic hydrogenation or chiral resolution techniques (e.g., chromatography with chiral stationary phases) may be employed to isolate the trans isomer. Reaction optimization includes monitoring pH, temperature, and catalyst selection to minimize racemization .

Q. What analytical techniques are critical for characterizing the purity and stereochemistry of this compound?

High-resolution NMR (¹H/¹³C) is essential for confirming the trans configuration via coupling constants (e.g., axial-equatorial proton coupling in the cyclohexane ring). X-ray crystallography (using programs like SHELXL ) or polarimetry can validate stereochemical integrity. Mass spectrometry and HPLC ensure purity (>95%) and detect byproducts .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound impact its formulation in preclinical studies?

The isopropyl ester group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) guide storage protocols (e.g., desiccated, -20°C). Solubility can be modulated using co-solvents like DMSO or cyclodextrin complexes .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in data regarding the effect of ester additives (e.g., IPM) on microsphere properties in drug delivery systems?

Discrepancies in microsphere size or drug-loading efficiency (e.g., IPM increasing size in some studies but not others) require systematic controls:

- Standardize emulsion solvent-evaporation parameters (e.g., stirring rate, polymer molecular weight).

- Use SEM to correlate surface morphology with release kinetics.

- Validate batch-to-batch consistency via in vitro dissolution profiling (e.g., USP apparatus) .

Q. How can structural modifications of the isopropyl ester group enhance targeted delivery or reduce off-target effects?

Comparative studies with other esters (e.g., ethyl, benzyl) assess release kinetics and biodistribution. For passive lung targeting, increase microsphere size (>7 µm) via IPM incorporation to exploit capillary entrapment . Active targeting may involve conjugating ligands (e.g., peptides) to the cyclohexane ring while retaining ester stability .

Q. What methodologies validate the translational relevance of in vitro release data for this compound in polymeric matrices?

- Conduct parallel in vitro-in vivo correlation (IVIVC) studies using animal models.

- Monitor pharmacokinetic parameters (Cmax, AUC) via LC-MS/MS.

- Use fluorescence labeling or radiotracers to track biodistribution .

Q. How does the trans configuration influence receptor binding or metabolic stability compared to the cis isomer?

Molecular docking simulations (e.g., AutoDock) predict binding affinities to target receptors (e.g., neurotransmitter transporters). In vitro metabolic assays with liver microsomes quantify esterase-mediated hydrolysis rates. Comparative studies show the trans isomer often exhibits superior metabolic stability due to reduced steric hindrance .

Methodological Considerations

- Controlled Release Systems : Optimize PLGA microsphere formulations by adjusting IPM concentration (25–50% w/w) to balance burst release and sustained delivery .

- Data Reproducibility : Address batch variability using quality-by-design (QbD) principles, including design-of-experiment (DoE) approaches for process optimization .

- Ethical Reporting : Disclose synthesis yields, stereochemical purity, and negative results (e.g., failed targeting attempts) to improve research transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.